molecular formula C8H13NO B13509065 5-Azaspiro[3.5]nonan-9-one

5-Azaspiro[3.5]nonan-9-one

Cat. No.: B13509065
M. Wt: 139.19 g/mol
InChI Key: NURBYRFATOMIQG-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonan-9-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.5]nonan-9-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable amine with a ketone under acidic or basic conditions to form the spirocyclic structure. For instance, the condensation of 1,5-diaminopentane with cyclohexanone under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.5]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

5-Azaspiro[3.5]nonan-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate enzymatic functions and receptor activities, leading to various biological effects .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

5-azaspiro[3.5]nonan-9-one

InChI

InChI=1S/C8H13NO/c10-7-3-1-6-9-8(7)4-2-5-8/h9H,1-6H2

InChI Key

NURBYRFATOMIQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(CCC2)NC1

Origin of Product

United States

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